molecular formula C9H12Hg4O8 B1255424 Tetrakis(acetoxymercuri)methane CAS No. 25201-30-3

Tetrakis(acetoxymercuri)methane

Cat. No. B1255424
CAS RN: 25201-30-3
M. Wt: 1050.6 g/mol
InChI Key: FUFKDCOYEVSHMN-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of tetrakis(acetoxymercuri)methane involves reactions with methylsulfane (CH3SH) or sulfane (H2S) in aqueous solutions, leading to the formation of derivatives such as tetrakis(methylthiomercuri)methane and μ-dithiotetramercurimethane. These products are insoluble in common solvents and exhibit remarkable thermal stability. The central CHg4 groups of the starting materials are preserved, indicating the formation of tetrahedral entities C(HgS−)4 in both compounds (Breitinger & Morell, 1977).

Scientific Research Applications

Luminescence Studies

  • Tetrakis(acetoxymercuri)methane exhibits interesting luminescent properties. A study focused on tetrakis(4-methoxyphenyl)methane, a related compound, showed strong fluorescence around 340 nm at room temperature. This fluorescence is attributed to both solution and solid-state forms. Additionally, a luminescence band around 500 nm is observed upon crystallization, which is linked to phosphorescence. The crystal structure analysis of such compounds reveals significant insights into their luminescent behavior, including the role of hydrogen bonds in promoting phosphorescence at room temperature (Guieu, Rocha, & Silva, 2013).

Metal-Organic Frameworks (MOFs)

  • A flexible octacarboxylate ligand similar to this compound has been used to construct a highly porous metal-organic framework. This framework, consisting of octahedral and cuboctahedral cages, exhibits a (4,8)-connected scu topology. It's particularly noted for high gas adsorption capacities, including N2 and H2, and shows high selectivities of CO2 over CH4 and N2. Such frameworks represent a significant advancement in MOF construction using flexible ligands (Lin et al., 2013).

Synthesis and Characterization

  • This compound has been a focus in the synthesis of various compounds. For example, a special curing agent, tetrakis [(p-aminophenoxy) methyl] methane, was synthesized to address the poor toughness of cured epoxy resin. This process involved multiple steps, including the synthesis of intermediates and hydrolysis under acidic conditions. The study provided insights into the optimal process parameters for synthesis and characterized the structural properties of the resulting compounds (Peng & Zou, 2017).

Electronic and Photophysical Properties

  • Research has delved into the electronic properties of compounds related to this compound. For instance, Tetrakis[4-(arylpyrimidyl)phenyl]methanes show intriguing electronic features, including intramolecular exciplex coupling and redox processes. These properties are essential for various applications, especially in the field of organic electronics (Zimmermann et al., 2000).

Amplified DNA Detection

  • In the field of biotechnology, derivatives of this compound have been used in DNA detection. A specific tetrahedral cationic chromophore showed improved fluorescence resonance energy transfer (FRET) to fluorescein attached to double-stranded DNA. This application demonstrates the compound's potential in efficient DNA hybridization detection, an important aspect of molecular diagnostics (Iyer & Iyer, Wang, & Wang, 2006).

Safety and Hazards

Tetrakis(acetoxymercuri)methane is classified as a dangerous substance. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Tetrakis(acetoxymercuri)methane may prove to be a valuable reagent for preparing heavy metal derivatives of proteins for x-ray crystallographic study . It could also be a useful polymetallic reagent for labeling sulfur sites in polynucleotides .

properties

IUPAC Name

acetyloxy-[tris(acetyloxymercurio)methyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKDCOYEVSHMN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Hg4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179867
Record name Tetrakis(acetoxymercuri)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25201-30-3
Record name Tetrakis(acetoxymercuri)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150867
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Record name Tetrakis(acetoxymercuri)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAKIS(ACETOXYMERCURI)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?

A: this compound primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []

Q3: Are there any catalytic properties and applications associated with this compound?

A: The provided research does not elaborate on the catalytic properties of this compound. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]

Q4: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?

A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in this compound to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.

Q5: What are the known toxicological and safety concerns related to this compound?

A5: Given that this compound contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.

Q6: What analytical methods are typically employed to characterize and quantify this compound?

A: X-ray crystallography has been instrumental in determining the structure of this compound. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.

Q7: Is there any historical context or are there any milestones associated with the research and use of this compound?

A: While a detailed historical account is not available in the provided research, the use of this compound as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.

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